molecular formula C8H16BrN B1279831 5-azoniaspiro[4.4]nonane Bromide CAS No. 16450-38-7

5-azoniaspiro[4.4]nonane Bromide

Cat. No.: B1279831
CAS No.: 16450-38-7
M. Wt: 206.12 g/mol
InChI Key: PQTWYBSYKLXZME-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-azoniaspiro[4.4]nonane Bromide is a spirocyclic quaternary ammonium compound. It is known for its unique structure, which includes a spirocyclic framework that contributes to its chemical stability. This compound is often used in the preparation of anion exchange membranes due to its high stability in alkaline media .

Biochemical Analysis

Biochemical Properties

5-Azoniaspiro[4.4]nonane Bromide plays a significant role in biochemical reactions, particularly in the context of alkaline anion exchange membranes. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic interactions and hydrogen bonding. The compound’s quaternary ammonium group allows it to form stable complexes with negatively charged biomolecules, such as nucleic acids and proteins. These interactions can influence the stability and function of these biomolecules, making this compound a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins. These changes can lead to modifications in cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules, depending on the context. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels. Additionally, the compound can influence gene expression by interacting with DNA and RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under experimental conditions, but its activity may decrease due to degradation or interactions with other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as cell death or tissue damage. These dosage-dependent effects are crucial for determining the appropriate experimental conditions and ensuring the safety of the compound in research applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical and cellular studies .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, affecting energy production and metabolism. These localization patterns are important for understanding the specific effects of this compound on cellular processes and for designing targeted experimental approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azoniaspiro[4.4]nonane Bromide typically involves the reaction of pyrrolidine with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile or ethanol. The mixture is refluxed for several hours, followed by filtration and crystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-azoniaspiro[4.4]nonane Bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

5-azoniaspiro[4.4]nonane Bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-azoniaspiro[4.5]decane Bromide
  • 5-azoniaspiro[4.6]undecane Bromide

Comparison

Compared to its analogs, 5-azoniaspiro[4.4]nonane Bromide exhibits higher chemical stability in alkaline media. This is attributed to its unique spirocyclic structure, which provides a higher energy barrier for degradation. This makes it particularly suitable for applications requiring long-term stability under harsh conditions .

Properties

IUPAC Name

5-azoniaspiro[4.4]nonane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.BrH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTWYBSYKLXZME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCCC2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466504
Record name 5-Azaspiro[4.4]nonan-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16450-38-7
Record name NSC28372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Azaspiro[4.4]nonan-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Azoniaspiro[4.4]nonane Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-azoniaspiro[4.4]nonane Bromide
Reactant of Route 2
5-azoniaspiro[4.4]nonane Bromide
Reactant of Route 3
5-azoniaspiro[4.4]nonane Bromide
Reactant of Route 4
5-azoniaspiro[4.4]nonane Bromide
Reactant of Route 5
5-azoniaspiro[4.4]nonane Bromide
Reactant of Route 6
5-azoniaspiro[4.4]nonane Bromide
Customer
Q & A

Q1: What is the significance of (S)-1-(hydroxydiphenylmethyl)-5-azoniaspiro[4.4]nonane bromide in the context of the provided research?

A1: The research highlights the use of (S)-1-(hydroxydiphenylmethyl)-5-azoniaspiro[4.4]nonane bromide as an optically active ammonium salt. This compound, alongside its homolog (S)-1-(hydroxydiphenylmethyl)-5-azoniaspiro[4.5]decane bromide, demonstrates an "interesting inclusion phenomenon" []. Essentially, these salts can selectively trap one enantiomer of specific racemic mixtures (specifically binaphthyl and biphenanthyl diols) within their crystal lattice during crystallization. This process, known as inclusion crystallization, provides a method for separating enantiomers and obtaining optically pure compounds, which is crucial in fields like pharmaceuticals where the biological activity of molecules often depends on their chirality. Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.